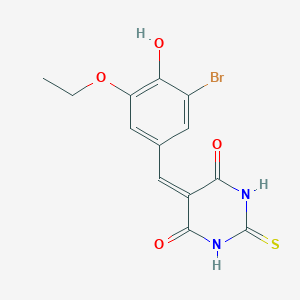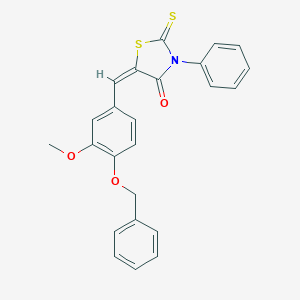
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-3-(furan-2-yl)acrylic acid showed a yield of 88%, which is considered high . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of alkyl boronic esters has been reported .Mécanisme D'action
Target of Action
The primary targets of this compound are Candida species , including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis . These species are known to cause diseases in humans .
Mode of Action
The compound interacts with these targets by inhibiting their growth and reproduction . It has been observed to promote morphological changes in C. albicans, decreasing the amount of resistance and virulence, and reproduction structures, such as the formation of pseudohyphae, blastoconidia, and chlamydospores .
Biochemical Pathways
The compound appears to affect the ergosterol biosynthesis pathway in the yeast, likely activating microbial resistance responses . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Result of Action
The compound’s action results in the inhibition of growth and reproduction of Candida species, leading to a decrease in their virulence and resistance . It also induces morphological changes in C. albicans, reducing the formation of structures associated with reproduction .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to exhibit potent biological activity at relatively low concentrations, which makes it a promising candidate for the development of new therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate. One area of research could focus on the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies could be carried out to investigate the mechanism of action of this compound in more detail, which could help to identify new therapeutic targets. Finally, pre-clinical and clinical studies could be carried out to evaluate the safety and efficacy of this compound in humans, which could ultimately lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves several steps, including the reaction of 2-acetylthiophene with furan-2-carboxaldehyde to form the corresponding chalcone derivative. This intermediate is then reacted with ethylamine and methyl thioglycolate to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer therapies. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of a range of diseases.
Propriétés
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-20-16(19)14-10(2)11(3)22-15(14)17-13(18)8-7-12-6-5-9-21-12/h5-9H,4H2,1-3H3,(H,17,18)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUAKJVPRGBDI-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413787.png)
![3-chloro-N'-[1-(2-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B413789.png)
![5,5-Dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B413790.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B413792.png)
![N-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B413793.png)
![2-[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B413794.png)

![3-allyl-3'-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413796.png)
![(5Z)-3-butyl-5-[(5Z)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413801.png)

![3-Allyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413808.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B413809.png)
